6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carboxylic acid (CAS 41068-24-0) is a bicyclic aromatic building block featuring a fused seven-membered saturated ring. In medicinal chemistry and advanced materials synthesis, it serves as a critical structural analog to tetralin and indane derivatives [1]. The compound is primarily procured to introduce increased steric volume, distinct puckered ring conformations, and enhanced lipophilicity into target molecules. Its carboxylic acid handle allows for standard amide coupling and esterification workflows, making it a highly processable intermediate for synthesizing host-targeted antivirals, nuclear receptor ligands, and multicyclic anti-infective agents where precise hydrophobic pocket occupancy is required [2].
Substituting this compound with the more common 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (tetralin core) or 2,3-dihydro-1H-indene-5-carboxylic acid (indane core) fundamentally alters the physicochemical and pharmacokinetic profile of the resulting downstream products [1]. The seven-membered annulene ring significantly increases the steric bulk adjacent to the aromatic system, which has been quantitatively shown to shield appended amide bonds from enzymatic hydrolysis in liver microsomes [2]. Furthermore, the distinct dihedral angles of the puckered cycloheptane ring shift the spatial trajectory of the carboxylic acid vector, meaning that generic substitution with a six-membered analog will often result in a loss of target binding affinity or a drastic reduction in metabolic stability during in vivo applications [2].
In the development of benzoannulene-based inhibitors, the choice of ring size profoundly impacts the metabolic stability of the resulting amides. When comparing amides derived from a tetralin core (benzo[6]annulene) to those derived from the benzosuberane core (benzo[7]annulene), the larger seven-membered ring provides superior steric shielding [1]. For instance, tetralin-based amides exhibited poor mouse liver microsomal (MLM) stability with a half-life of merely 13 minutes due to rapid amide hydrolysis. In contrast, incorporating the 6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid scaffold yielded derivatives with significantly improved liver microsomal stability that prevented rapid degradation, enabling viable in vivo efficacy [1].
| Evidence Dimension | Mouse Liver Microsomal (MLM) Stability (t1/2) |
| Target Compound Data | Improved metabolic stability (prevented rapid amide hydrolysis) |
| Comparator Or Baseline | Tetralin-based analog (t1/2 = 13 min) |
| Quantified Difference | Significant extension of half-life via steric shielding of the amide bond |
| Conditions | In vitro MLM incubation assay |
Procuring the seven-membered ring precursor is essential for synthesizing amide-linked APIs that require high metabolic stability and resistance to amidase cleavage.
The increased molar volume and distinct conformation of the benzosuberane core allow it to occupy hydrophobic binding pockets more effectively than its smaller ring counterparts. In structure-activity relationship (SAR) studies targeting human dihydroorotate dehydrogenase (DHODH) for Chikungunya virus inhibition, shifting from a tetralin-based precursor to a 6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid derivative improved the antiviral effective concentration (EC90) [1]. While the optimized tetralin hit showed an EC90 of 1.45 µM, the optimized benzo[7]annulene derivative achieved an EC90 of 270 nM, alongside a 4.5 log virus titer reduction, demonstrating a nearly 5.4-fold improvement in cellular potency driven by the specific ring size [1].
| Evidence Dimension | Cellular Antiviral Potency (EC90) |
| Target Compound Data | 270 nM (optimized benzo[7]annulene derivative) |
| Comparator Or Baseline | 1.45 µM (optimized benzo[6]annulene/tetralin derivative) |
| Quantified Difference | ~5.4-fold improvement in potency |
| Conditions | Cellular antiviral assay (CHIKV replication in NHDF cells) |
For drug discovery programs targeting deep hydrophobic pockets, the benzosuberane core provides a quantifiable leap in binding affinity over standard tetralin building blocks.
Despite the increased steric bulk of the seven-membered ring, 6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carboxylic acid maintains excellent processability in standard peptide coupling workflows. When utilized in the synthesis of multicyclic anti-tuberculosis agents, the compound successfully undergoes activation with 1,1'-carbonyldiimidazole (CDI) and subsequent coupling with bulky aliphatic amines such as adamantan-2-ylmethanamine [1]. This demonstrates that the steric hindrance which protects the final amide from enzymatic cleavage does not prohibit efficient synthetic coupling, allowing for scalable production of complex multicyclic libraries [1].
| Evidence Dimension | Synthetic Coupling Compatibility |
| Target Compound Data | Successful activation and coupling with bulky adamantyl amines |
| Comparator Or Baseline | Standard unhindered aromatic carboxylic acids |
| Quantified Difference | Comparable synthetic utility despite advantageous downstream steric shielding |
| Conditions | CDI-mediated coupling in CH3CN at 70°C |
Buyers can integrate this building block into existing high-throughput screening or scale-up workflows without needing specialized coupling reagents.
Ideal for developing DHODH inhibitors or other host-directed therapies where the benzosuberane core provides necessary metabolic stability and deep hydrophobic pocket occupancy [1].
Procured as a conformationally locked hydrophobic tail to fine-tune lipophilicity and receptor subtype selectivity compared to standard tetralin or indane analogs [1].
Used as a reliable carboxylic acid building block for coupling with bulky aliphatic amines (like adamantane derivatives) in the search for novel anti-tuberculosis compounds [2].